molecular formula C24H20ClN3O2S B2712240 2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 383147-89-5

2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No. B2712240
CAS RN: 383147-89-5
M. Wt: 449.95
InChI Key: XQDGDQVVTQISQW-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
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Scientific Research Applications

Nanoparticle Carriers for Agricultural Applications

Research on the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides such as carbendazim and tebuconazole in agriculture highlights the potential of nanoparticle carriers. These carriers can modify the release profiles of bioactive compounds, offering advantages like reduced environmental toxicity and enhanced efficiency in plant disease prevention (E. Campos et al., 2015).

Microwave-Assisted Synthesis for Pharmacological Evaluation

Studies on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of benzothiazole, underline the efficiency and effectiveness of this method in creating pharmacologically active substances. These substances have been tested for their antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents (K. Mistry & K. R. Desai, 2006).

Antimicrobial Activity of Benzothiazole Derivatives

The synthesis of novel benzothiazole derivatives and their screening for antimicrobial activity presents a significant avenue for research. These compounds show promising activity against bacterial and fungal strains, indicating their potential as the basis for developing new antimicrobial drugs (Vikas Padalkar et al., 2014).

Anticancer Activity Evaluation

Research on 4-thiazolidinones containing benzothiazole moiety and their evaluation for anticancer activity reveals that certain compounds exhibit significant action against various cancer cell lines. This underscores the importance of benzothiazole derivatives in developing novel anticancer therapies (D. Havrylyuk et al., 2010).

Synthesis of Fused Imidazoles and Benzothiazoles

The creation of fused imidazoles and benzothiazoles through synthetic chemistry showcases the versatility of these compounds in generating biologically active molecules. Such studies are foundational in the exploration of new therapeutic agents, highlighting the broad applicability of benzothiazole derivatives in medicinal chemistry (S. Ryabukhin et al., 2006).

properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-15-6-8-17(9-7-15)23(29)30-26-14-20-22(16-10-12-18(25)13-11-16)27-24-28(20)19-4-2-3-5-21(19)31-24/h6-14H,2-5H2,1H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDGDQVVTQISQW-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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